molecular formula C18H27N3O2 B12225319 1-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-3,3-dimethylbutan-1-one

1-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-3,3-dimethylbutan-1-one

Cat. No.: B12225319
M. Wt: 317.4 g/mol
InChI Key: MFTXWVNGRNGMDV-UHFFFAOYSA-N
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Description

1-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-3,3-dimethylbutan-1-one is a complex organic compound that features a pyrrolidine ring, a cyclopropylpyridazine moiety, and a dimethylbutanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-3,3-dimethylbutan-1-one typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Cyclopropylpyridazine Moiety: This step often involves a nucleophilic substitution reaction where the pyrrolidine ring is reacted with a cyclopropylpyridazine derivative.

    Introduction of the Dimethylbutanone Group: This can be done through a Friedel-Crafts acylation reaction, where the pyrrolidine derivative is treated with a dimethylbutanone reagent in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-3,3-dimethylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and the nature of the substituents involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-3,3-dimethylbutan-1-one would depend on its specific interactions with molecular targets. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.

    Cyclopropylpyridazine Derivatives: Compounds containing the cyclopropylpyridazine moiety, such as certain pharmaceuticals.

    Dimethylbutanone Derivatives: Compounds with similar ketone structures, like 3,3-dimethyl-2-butanone.

Uniqueness

1-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-3,3-dimethylbutan-1-one is unique due to its combination of these three distinct moieties, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

1-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-3,3-dimethylbutan-1-one

InChI

InChI=1S/C18H27N3O2/c1-18(2,3)10-17(22)21-9-8-13(11-21)12-23-16-7-6-15(19-20-16)14-4-5-14/h6-7,13-14H,4-5,8-12H2,1-3H3

InChI Key

MFTXWVNGRNGMDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(C1)COC2=NN=C(C=C2)C3CC3

Origin of Product

United States

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